methyl 5-ethylpyrimidine-2-carboxylate
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Overview
Description
Methyl 5-ethylpyrimidine-2-carboxylate is an organic compound with the molecular formula C8H10N2O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethylpyrimidine-2-carboxylate typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by esterification. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid derivatives
Reduction: Formation of alcohol derivatives
Substitution: Nucleophilic substitution reactions at the pyrimidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogenating agents like phosphorus pentachloride or bromine
Major Products Formed
Oxidation: 5-ethylpyrimidine-2-carboxylic acid
Reduction: 5-ethylpyrimidine-2-methanol
Substitution: Halogenated pyrimidine derivatives
Scientific Research Applications
Methyl 5-ethylpyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 5-ethylpyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methylpyrimidine-2-carboxylate
- Ethyl 5-ethylpyrimidine-2-carboxylate
- Methyl 5-ethylpyrimidine-4-carboxylate
Uniqueness
Methyl 5-ethylpyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
2116524-77-5 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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